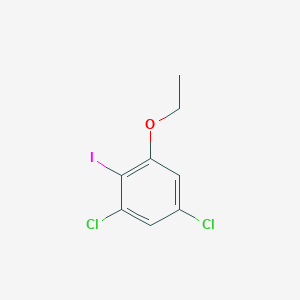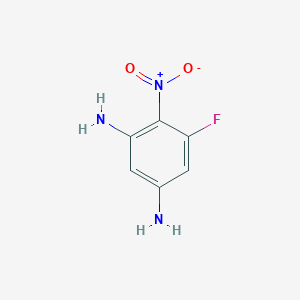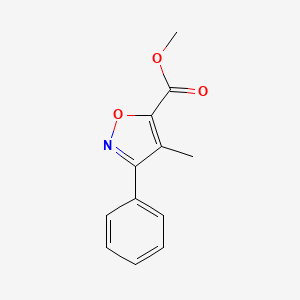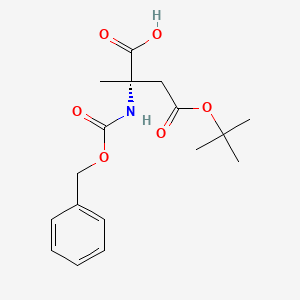
Pyrrolidine, 1-propenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(Prop-1-en-1-yl)pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a prop-1-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(Prop-1-en-1-yl)pyrrolidine typically involves the reaction of pyrrolidine with prop-1-en-1-yl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the halide by the pyrrolidine ring.
Industrial Production Methods
Industrial production of (E)-1-(Prop-1-en-1-yl)pyrrolidine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(Prop-1-en-1-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the prop-1-en-1-yl group to a propyl group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-1-en-1-yl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: N-oxides.
Reduction: Propyl-substituted pyrrolidine.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-1-(Prop-1-en-1-yl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-1-(Prop-1-en-1-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
(E)-1-(Prop-1-en-1-yl)pyrrolidine:
1-(Prop-1-en-1-yl)pyrrolidine: Similar structure but different stereochemistry.
N-Propylpyrrolidine: Lacks the double bond in the propyl group, leading to different chemical properties.
Uniqueness
(E)-1-(Prop-1-en-1-yl)pyrrolidine is unique due to its specific (E)-configuration, which can influence its reactivity and interactions with other molecules. This configuration may impart distinct biological and chemical properties compared to its isomers and analogs.
Propiedades
Fórmula molecular |
C7H13N |
|---|---|
Peso molecular |
111.18 g/mol |
Nombre IUPAC |
1-[(E)-prop-1-enyl]pyrrolidine |
InChI |
InChI=1S/C7H13N/c1-2-5-8-6-3-4-7-8/h2,5H,3-4,6-7H2,1H3/b5-2+ |
Clave InChI |
KORJOGPPKPWOLT-GORDUTHDSA-N |
SMILES isomérico |
C/C=C/N1CCCC1 |
SMILES canónico |
CC=CN1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3-Methylbutan-2-yl)[(3-methylphenyl)methyl]amine](/img/structure/B12098394.png)








![8-Oxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B12098438.png)


